molecular formula C69H124N22O19 B599692 AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2 CAS No. 197230-90-3

AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2

Cat. No. B599692
CAS RN: 197230-90-3
M. Wt: 1565.886
InChI Key: ZUALDXYFESKMAR-SMVIZIMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2, also known as Ac-ATDL-AALL-RRI-NH2, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. It is a 15-amino acid peptide with a cyclic structure, and is derived from the N-terminus of the human immunodeficiency virus (HIV) reverse transcriptase (RT) protein. The peptide has been studied for its ability to modulate various biological processes, including anti-inflammatory, anti-viral, and anti-tumor activities.

Scientific Research Applications

  • Growth Hormone-Releasing Activity: A 44 amino acid peptide with growth hormone-releasing activity was isolated from a human pancreatic tumor that caused acromegaly. The peptide has a similar complexity and includes amino acids like Ala, Leu, Asp, Arg, and Gln, as in your query. This suggests potential applications of such peptides in studying hormonal imbalances or developing therapeutic agents (Guillemin et al., 1982).

  • Corticotropin-Releasing Factor: A 41-residue polypeptide with corticotropin-releasing activity was identified from ovine hypothalamus. It contains amino acids like Asp, Leu, Ala, Arg, and Gln, indicating the potential role of such peptides in stress responses and the regulation of the hypothalamic-pituitary-adrenal axis (Spiess et al., 1981).

  • Muscle Enzyme Study: The amino-acid sequence of adenylate kinase from porcine muscle was analyzed, containing Ala, Leu, Asp, Arg, and Gln. This kind of study assists in understanding muscle metabolism and enzyme functions (Heil et al., 1974).

  • Anti-Inflammatory Peptides: Novel anti-inflammatory undecapeptides containing anisolyated glutamic acid derivatives have been studied. Such peptides could play a role in developing new anti-inflammatory drugs (Thomas et al., 1993).

  • Histocompatibility Complex Studies: The primary structure of murine major histocompatibility complex alloantigens was determined, including amino acids like Ala, Leu, Asp, and Arg. This research is crucial for understanding immune responses and transplant compatibility (Uehara et al., 1980).

Mechanism of Action

Target of Action

The peptide AC-Ala-Thr-Leu-Asp-Ala-Leu-Leu-Ala-Ala-Leu-Arg-Arg-Ile-Gln-NH2 is derived from the p75 neurotrophin receptor (p75NTR), corresponding to residues 368-381 of the human receptor . The p75NTR is a transmembrane receptor that binds neurotrophins, a family of growth factors involved in neuronal survival, growth, and differentiation.

Mode of Action

The peptide interacts with its target, the p75NTR, by binding to the receptor’s extracellular domain. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways .

Biochemical Pathways

The activation of p75NTR by the peptide can lead to the activation of several downstream signaling pathways, including the NF-kB pathway, the JNK pathway, and the ceramide pathway. These pathways play crucial roles in neuronal survival, apoptosis, and differentiation .

Result of Action

The activation of p75NTR by the peptide can have various cellular effects, depending on the cellular context. For instance, in neurons, it can promote survival and differentiation, while in cancer cells, it can induce apoptosis .

Action Environment

The action, efficacy, and stability of the peptide can be influenced by various environmental factors. For example, the presence of proteases can lead to its rapid degradation, reducing its efficacy. Furthermore, factors such as pH and temperature can affect its stability and binding affinity to p75NTR .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H124N22O19/c1-17-35(10)52(66(109)82-42(54(71)97)22-23-50(70)94)90-60(103)44(21-19-25-77-69(74)75)83-59(102)43(20-18-24-76-68(72)73)84-63(106)46(27-32(4)5)85-56(99)38(13)79-55(98)37(12)80-61(104)45(26-31(2)3)87-64(107)47(28-33(6)7)86-57(100)39(14)81-62(105)49(30-51(95)96)88-65(108)48(29-34(8)9)89-67(110)53(40(15)92)91-58(101)36(11)78-41(16)93/h31-40,42-49,52-53,92H,17-30H2,1-16H3,(H2,70,94)(H2,71,97)(H,78,93)(H,79,98)(H,80,104)(H,81,105)(H,82,109)(H,83,102)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,108)(H,89,110)(H,90,103)(H,91,101)(H,95,96)(H4,72,73,76)(H4,74,75,77)/t35-,36-,37-,38-,39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUALDXYFESKMAR-SMVIZIMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H124N22O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1565.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2

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